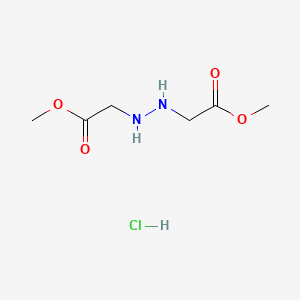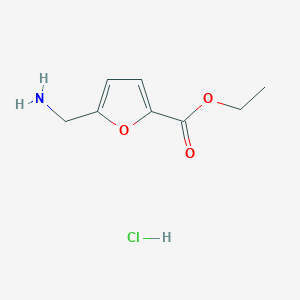![molecular formula C9H9NO3 B1455048 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid CAS No. 1364917-22-5](/img/structure/B1455048.png)
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Vue d'ensemble
Description
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is a chemical compound with the empirical formula C9H9NO3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[3,2-b]pyridine ring, which is a fused ring system containing a pyran ring and a pyridine ring . The carboxylic acid group (-COOH) is attached to the 8-position of the pyridine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 179.17 . The SMILES string, which represents the structure of the molecule, is OC(=O)c1ccnc2CCCOc12 .Applications De Recherche Scientifique
- Application : This compound is used as a building block in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed technical parameters are not provided .
- Results : The outcomes of using this compound in synthesis would also depend on the specific reactions being carried out .
- Application : This compound can be used in the synthesis of dihydropyrano[2,3-c]pyrazoles .
- Method : The synthesis involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile and hydrazine hydrate at room temperature under solvent-free conditions .
- Results : The use of this method leads to the production of dihydropyrano[2,3-c]pyrazoles. The procedure has several advantages including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst and the absence of toxic organic solvents .
Chemical Synthesis
Synthesis of Dihydropyrano[2,3-c]pyrazoles
- Application : This compound can be used in the synthesis of novel PARP-1 inhibitors .
- Method : The synthesis involves the creation of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues .
- Results : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively .
- Application : This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Method : The specific methods of application or experimental procedures would depend on the particular treatment pathway being used .
- Results : The outcomes of using this compound in treatment would also depend on the specific reactions being carried out .
PARP-1 Inhibitors
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Application : This compound can be used in the synthesis of novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives .
- Method : The synthesis involves the creation of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues .
- Results : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively .
- Application : This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Method : The specific methods of application or experimental procedures would depend on the particular treatment pathway being used .
- Results : The outcomes of using this compound in treatment would also depend on the specific reactions being carried out .
Synthesis of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-3-4-10-7-2-1-5-13-8(6)7/h3-4H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRKLFILMFKNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=C2OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200167 | |
| Record name | 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid | |
CAS RN |
1364917-22-5 | |
| Record name | 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano[3,2-b]pyridine-8-carboxylic acid, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)






![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)




![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)